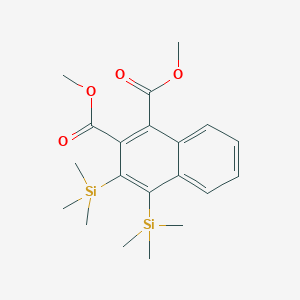
Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two trimethylsilyl groups and two ester groups attached to a naphthalene core. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method is the hydrosilylation reaction, where a naphthalene derivative is reacted with trimethylsilyl chloride in the presence of a catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalene dicarboxylic acids, naphthalene diols, and various substituted naphthalene derivatives.
Scientific Research Applications
Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester groups can undergo hydrolysis or other transformations, leading to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-naphthalenedicarboxylate: A related compound with similar ester groups but different substitution patterns on the naphthalene ring.
Trimethylsilyl-substituted naphthalenes: Compounds with trimethylsilyl groups attached to different positions on the naphthalene core.
Uniqueness
Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both trimethylsilyl and ester groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
62618-19-3 |
|---|---|
Molecular Formula |
C20H28O4Si2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H28O4Si2/c1-23-19(21)15-13-11-9-10-12-14(13)17(25(3,4)5)18(26(6,7)8)16(15)20(22)24-2/h9-12H,1-8H3 |
InChI Key |
VMYXIVYARFMMDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C2=CC=CC=C21)[Si](C)(C)C)[Si](C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















